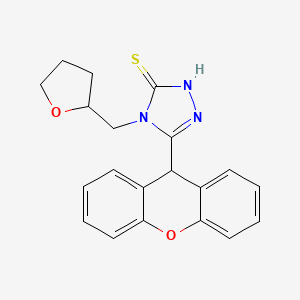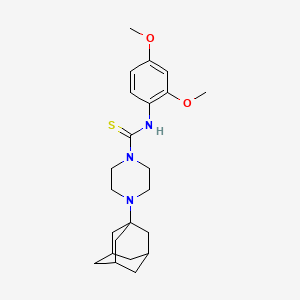![molecular formula C20H12Cl2N2O2 B4723018 N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4723018.png)
N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, also known as DIC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DIC belongs to the class of benzo[f]chromene derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt signaling pathway.
Wirkmechanismus
The mechanism of action of N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood. However, it has been proposed that N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide exerts its biological activities by modulating various signaling pathways. N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. It also inhibits the Akt signaling pathway, which is involved in cell survival and proliferation. N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It exhibits a range of biological activities, making it a versatile compound for studying various diseases. However, there are also some limitations to using N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide. One area of research is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. Another area of research is to study the mechanism of action of N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide in more detail, in order to better understand how it exerts its biological activities. Additionally, research could focus on developing new derivatives of N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide with improved solubility and bioavailability, in order to enhance its effectiveness in vivo.
Conclusion
N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, or N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, is a synthetic compound that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It has been extensively studied for its potential therapeutic applications in various diseases. The synthesis method of N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide involves the reaction of 3-amino-2H-benzo[f]chromene-2-carboxamide with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The mechanism of action of N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to modulate various signaling pathways. N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(3,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide could focus on investigating its potential therapeutic applications, studying its mechanism of action in more detail, and developing new derivatives with improved solubility and bioavailability.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-3-iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-12-7-13(22)9-14(8-12)24-20(25)17-10-16-15-4-2-1-3-11(15)5-6-18(16)26-19(17)23/h1-10,23H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBLUPFEDFKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4722939.png)
![N-(3-methylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4722956.png)
![3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4722962.png)
![1-(4-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4722979.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-3-thiophenecarboxylate](/img/structure/B4722987.png)
![methyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4722995.png)
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4722997.png)
![3-chloro-N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4723004.png)


![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4723025.png)
![ethyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4723027.png)
![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4723035.png)
